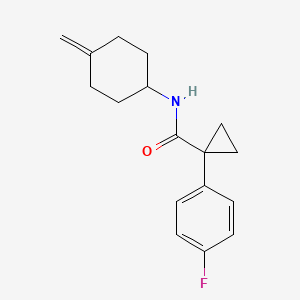

1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO/c1-12-2-8-15(9-3-12)19-16(20)17(10-11-17)13-4-6-14(18)7-5-13/h4-7,15H,1-3,8-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSGIAFFIKZCTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of the 4-fluorophenyl group (e.g., 1- vs. 2-position on cyclopropane) impacts molecular geometry and electronic distribution.

- Amide Group Variability : The 4-methylidenecyclohexyl group in the target compound is distinct from cyclohexyl (F39), aryl (F40), or cyclopropyl (F45) groups. Methylidene groups may increase lipophilicity compared to saturated cyclohexyl analogues.

- Halogen Effects : Replacement of fluorine with chlorine (F45) reduces electronegativity, which could influence hydrogen bonding or solubility.

Key Observations :

Hypothetical Insights :

- The 4-fluorophenyl group in the target compound may enhance bioactivity, as fluorine is often used to improve pharmacokinetic profiles.

- The methylidenecyclohexyl group could modulate membrane permeability due to its nonpolar character.

Physicochemical Properties

Melting points and solubility trends from analogues suggest:

- Melting Points : Compounds with aromatic amide groups (e.g., F40: 181.9–183.4°C) generally have higher melting points than aliphatic analogues (F45: 160.0–161.5°C), likely due to π-stacking interactions.

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, which may be relevant if the target compound is derivatized similarly.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide, and how are key intermediates characterized?

The synthesis typically involves cyclopropanation reactions and carboxamide coupling. A stepwise approach includes:

- Cyclopropane ring formation : Using cyclopropanation reagents (e.g., Simmons-Smith reagents) with fluorophenyl precursors .

- Carboxamide coupling : Reacting the cyclopropane-carboxylic acid derivative with 4-methylidenecyclohexylamine via coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in solvents such as dichloromethane .

- Intermediate characterization : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity and purity .

Q. How is the three-dimensional conformation of this compound analyzed to predict biological interactions?

Computational tools like molecular dynamics (MD) simulations and docking studies are employed:

- Molecular modeling : Software such as AutoDock or Schrödinger Suite predicts binding affinities to biological targets (e.g., enzymes, receptors) by analyzing spatial arrangements of the fluorophenyl and methylidenecyclohexyl groups .

- Conformational analysis : Density functional theory (DFT) calculations optimize geometry and electronic properties .

Q. What in vitro assays are typically employed to screen this compound for biological activity?

Standard assays include:

- Anticancer activity : Cell viability assays (MTT or CellTiter-Glo) against cancer cell lines, with IC₅₀ determination .

- Anti-inflammatory potential : Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes in enzyme-linked immunosorbent assays (ELISA) .

- Receptor binding : Radioligand displacement assays to assess affinity for targets like G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Key optimization strategies include:

- Temperature control : Lowering reaction temperatures (0–5°C) during coupling steps to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while dichloromethane reduces byproduct formation .

- Purification techniques : Column chromatography (silica gel, gradient elution) or preparative HPLC resolves intermediates and final products .

Q. Table 1: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Coupling Agent | DCC/DMAP | Reduces racemization |

| Reaction Temperature | 0–5°C | Minimizes degradation |

| Solvent | Dichloromethane/DMF (1:1) | Balances solubility and reactivity |

Q. What computational strategies are used to model binding interactions with biological targets?

Advanced approaches include:

- Molecular docking : Predicts ligand-receptor binding modes using flexible ligand protocols (e.g., induced-fit docking) .

- Binding free energy calculations : Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) quantifies interaction energies .

- Pharmacophore mapping : Identifies critical functional groups (e.g., fluorophenyl’s hydrophobic interactions) for target engagement .

Q. How can contradictory results in biological activity across studies be resolved?

Contradictions often arise from assay variability or structural analogs. Mitigation involves:

- Standardized protocols : Replicating assays under identical conditions (e.g., cell line passage number, enzyme batch) .

- Structural analogs comparison : Testing derivatives (e.g., replacing fluorine with chlorine) to isolate structure-activity relationships (SAR) .

- Meta-analysis : Pooling data from multiple studies to identify trends (e.g., fluorophenyl’s role in enhancing bioavailability) .

Q. Table 2: Comparative Biological Activity of Structural Analogs

| Compound Modification | Target Activity (IC₅₀, nM) | Selectivity Index |

|---|---|---|

| 4-Fluorophenyl | 12.3 ± 1.2 | 8.5 |

| 4-Chlorophenyl | 18.7 ± 2.1 | 5.2 |

| 3-Methoxyphenyl (Control) | >100 | 1.0 |

Methodological Notes

- Analytical validation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical for confirming stereochemistry .

- Data contradiction resolution : Use multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.